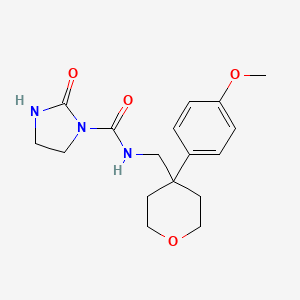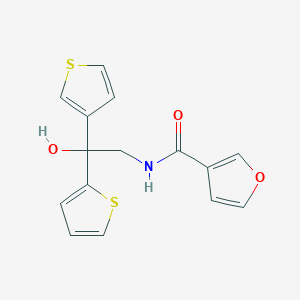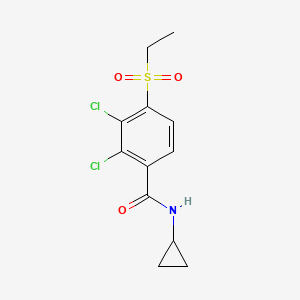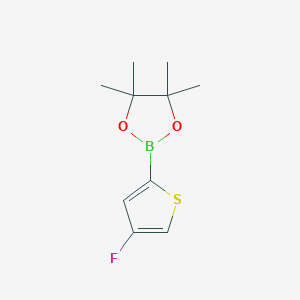![molecular formula C16H15F3N2O3S B2623644 N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE CAS No. 1448136-78-4](/img/structure/B2623644.png)
N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a combination of methoxy, thiophene, and trifluoromethyl phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the methoxy group through a substitution reaction. The trifluoromethyl phenyl group can be attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the thiophene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives and trifluoromethyl phenyl compounds. Examples include:
Thiophene-2-carboxylic acid: A simpler thiophene derivative.
2-(Trifluoromethyl)aniline: A compound with a trifluoromethyl group attached to an aniline.
Uniqueness
What sets N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE apart is its combination of functional groups, which may confer unique chemical and biological properties
Propiedades
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-24-13(10-6-7-25-9-10)8-20-14(22)15(23)21-12-5-3-2-4-11(12)16(17,18)19/h2-7,9,13H,8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGIMEZDRHGHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2623561.png)

![(2E)-3-[3-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2623564.png)
![N-(butan-2-yl)-3-(1-{[(3-methoxyphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2623566.png)
![1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623567.png)


![Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2623572.png)
![1-Methylpiperidin-4-one [5-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazone](/img/structure/B2623576.png)

![1-(2,3-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623578.png)
![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2623580.png)


